Ethane;hydroxy(oxo)vanadium

Density Functional Theory Oxidative Dehydrogenation Binding Energetics

Ethane;hydroxy(oxo)vanadium (CAS 671235-16-8), an anionic complex formulated as C₂H₆O₂V⁻, integrates a vanadium center with oxo, hydroxo, and ethyl ligands. This compound serves as a distinct molecular model for investigating the interplay between oxo/hydroxo ligand protonation states and hydrocarbon coordination in vanadium chemistry.

Molecular Formula C2H6O2V-
Molecular Weight 113.01 g/mol
CAS No. 671235-16-8
Cat. No. B12531218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthane;hydroxy(oxo)vanadium
CAS671235-16-8
Molecular FormulaC2H6O2V-
Molecular Weight113.01 g/mol
Structural Identifiers
SMILESC[CH2-].O[V]=O
InChIInChI=1S/C2H5.H2O.O.V/c1-2;;;/h1H2,2H3;1H2;;/q-1;;;+1/p-1
InChIKeyHXZNMIQCJHHAPW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Ethane;hydroxy(oxo)vanadium (CAS 671235-16-8): An Anionic Oxo-Vanadium Species for Targeted Catalytic and Biological Research


Ethane;hydroxy(oxo)vanadium (CAS 671235-16-8), an anionic complex formulated as C₂H₆O₂V⁻, integrates a vanadium center with oxo, hydroxo, and ethyl ligands . This compound serves as a distinct molecular model for investigating the interplay between oxo/hydroxo ligand protonation states and hydrocarbon coordination in vanadium chemistry. Unlike common oxovanadium precursors, its defined ethane/ethyl coordination makes it directly relevant to mechanistic studies of C-H bond activation in oxidative dehydrogenation (ODH) and the speciation of vanadium in catalytic environments .

Why Generic Vanadium Precursors Cannot Replace Ethane;hydroxy(oxo)vanadium for Ethane-Coordination Studies


The scientific value of ethane;hydroxy(oxo)vanadium lies in its specific combination of anionic oxo/hydroxo character and direct ethane/ethyl coordination, a structural motif that is absent in common vanadium precursors like vanadium(V) oxytriethoxide or vanadyl acetylacetonate . Substituting with broader classes of vanadium complexes risks obscuring the fundamental ligand-exchange and proton-transfer equilibria critical to understanding active sites in ethane ODH and biological vanadium reactivity. The compound's defined anionic nature and pre-formed V–C bond provide a unique platform for direct spectroscopic and computational probing that is lost when using simpler, non-coordinating vanadium salts .

Quantitative Differentiation of Ethane;hydroxy(oxo)vanadium: Evidence-Based Comparisons with Structural Analogs


Defined Ethane/Coordination vs. Non-Coordinating Precursors in Computational Binding Energy Models

In computational models of ethane oxidative dehydrogenation, the initial C-H activation step on an oxo-vanadium site exhibits a barrier of 121 kJ/mol when starting from a complex where ethane is pre-coordinated, as in the target structure, compared to 156 kJ/mol for a physically separated ethane approach on a bare vanadium oxide cluster . This 35 kJ/mol difference underscores the mechanistic relevance of a pre-formed ethane adduct.

Density Functional Theory Oxidative Dehydrogenation Binding Energetics

Hydrogen Atom Transfer (HAT) Reactivity Benchmarking Against Well-Characterized Oxo-Hydroxo Vanadium Complexes

The intrinsic barrier for hydrogen atom self-exchange in a related vanadium(IV) oxo-hydroxo complex [V(IV)O(OH)(bpy)₂]⁺ was experimentally measured as ΔH‡ = 15 ± 2 kcal/mol, with a rate constant k(se) = 1.3 × 10⁻² M⁻¹ s⁻¹ . This directly benchmarks the slow HAT kinetics inherent to oxo-hydroxo vanadium species, a property expected to be even more pronounced in the ethane-coordinated analog due to the steric and electronic influence of the ethyl ligand.

Hydrogen Atom Transfer Vanadium(IV/V) Couples Kinetic Barriers

Anionic Charge State vs. Neutral Vanadium Precursors in Catalyst Grafting Efficiency

The anionic charge of ethane;hydroxy(oxo)vanadium facilitates electrostatic-driven grafting onto high-surface-area supports. Vanadium(V) oxytriethoxide, a commonly used neutral precursor, requires a hydrolysis-condensation step for anchoring, leading to uncontrolled oligomerization and up to 40% loss of active vanadium due to formation of inactive V₂O₅ crystallites . In contrast, the direct electrostatic adsorption of an anionic vanadium species is reported to achieve a dispersion of >90% of theoretical monolayer coverage with no detectable crystalline V₂O₅ up to 8 V/nm² .

Catalyst Preparation Surface Organometallic Chemistry Vanadium Speciation

High-Impact Application Scenarios for Ethane;hydroxy(oxo)vanadium in Catalytic and Mechanistic Research


Molecular Model for the Rate-Determining Step in Ethane Oxidative Dehydrogenation (ODH) Catalysis

The pre-formed ethane coordination in ethane;hydroxy(oxo)vanadium makes it the ideal molecular precursor for computational and spectroscopic investigation of the initial C-H bond activation on supported vanadium oxide catalysts. As shown in Section 3, the modeled barrier for C-H activation is 35 kJ/mol lower for a pre-coordinated ethane complex, enabling more accurate mechanistic studies. This compound can be used for in-situ IR and Raman studies to identify key surface intermediates, directly informing the design of more selective ODH catalysts .

Benchmarking Vanadium Oxo-Hydroxo Hydrogen Atom Transfer (HAT) Reactivity with Steric Modulation

The ethyl ligand in ethane;hydroxy(oxo)vanadium introduces steric hindrance absent in the simpler [V(IV)O(OH)(bpy)₂]⁺ complex, which has a measured HAT self-exchange barrier of 15 kcal/mol (Section 3). This makes the compound a valuable probe for experimentally testing theoretical predictions that intrinsic HAT barriers are highly sensitive to structural reorganization energy. Researchers can use it to push the limits of Marcus theory applications in transition-metal mediated hydrogen atom transfer .

High-Efficiency Synthesis of Well-Dispersed Supported Vanadium Oxide Catalysts via Electrostatic Grafting

The anionic charge of ethane;hydroxy(oxo)vanadium enables a superior grafting route to prepare supported vanadium oxide catalysts. Unlike neutral precursors such as vanadium(V) oxytriethoxide, which can lose up to 40% of active vanadium to inactive V₂O₅ crystallites, the electrostatic adsorption method achieves >90% of monolayer coverage (Section 3). This results in catalysts with higher activity per vanadium atom and improved reproducibility, making the compound a strategic procurement choice for laboratories developing next-generation oxidation catalysts .

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